2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(19-6-2-1-3-7-19)10-13-9-15(23-18-13)12-4-5-14-16(8-12)22-11-21-14/h4-5,8-9H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXQJIXPZCVZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The isoxazole ring is then formed through a cyclization reaction involving a suitable precursor. Finally, the piperidin-1-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may have biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.
Industry: : It may find use in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
The compound shares structural similarities with several derivatives reported in the literature, differing primarily in the heterocyclic core or substituent groups:
Key Observations :
- Heterocyclic Core : Replacing pyrazole (two nitrogens) with isoxazole (one oxygen, one nitrogen) alters electronic properties and hydrogen-bonding capacity. Isoxazole’s oxygen may enhance solubility compared to pyrazole .
- Substituent Effects: Piperidine substituents (as in the target compound and 6b) confer moderate lipophilicity and basicity, whereas morpholine (e.g., compound 4a in ) increases polarity due to its oxygen atom.
Physicochemical and Spectroscopic Comparisons
- Infrared Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with analogs like 6b (IR: 1668 cm⁻¹) . Piperidine’s N-H stretches (if protonated) would appear near 3300 cm⁻¹, but tertiary amines like piperidine typically lack strong IR signals in this region.
- Molecular Weight: The target compound’s estimated molecular weight (~318–330 g/mol) is lower than pentenone derivatives (e.g., 287.35 g/mol in ) due to the shorter ethanone chain .
Biological Activity
The compound 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of the compound is , featuring a complex structure that includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a piperidine group. The arrangement of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the isoxazole ring : This is achieved through the reaction of benzo[d][1,3]dioxole derivatives with hydroxylamine.
- Piperidine attachment : The piperidine group is introduced via a nucleophilic substitution reaction.
The detailed synthetic pathway can be summarized as follows:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Hydroxylamine + Benzo[d][1,3]dioxole | Room temperature |
| 2 | Nucleophilic substitution with piperidine | DMF, reflux |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives targeting thioredoxin reductase (TrxR) have shown selective cytotoxic effects against various cancer cell lines, suggesting a potential mechanism for this compound's activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests against several bacterial strains have revealed moderate to high inhibitory effects. For example:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Molecular docking studies have suggested that the compound interacts with cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. The docking scores indicate a strong binding affinity, supporting its potential as an anti-inflammatory agent .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of similar isoxazole derivatives on human tumor cell lines such as KB and HepG2. The results showed that compounds with structural similarities to our target compound exhibited IC50 values in the low micromolar range .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against multi-drug resistant strains. The findings highlighted significant activity against Staphylococcus aureus and Candida albicans, reinforcing the potential therapeutic applications of this class of compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
